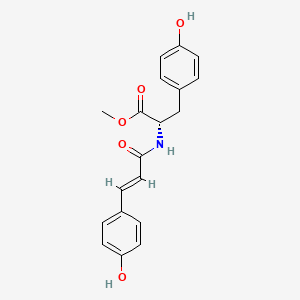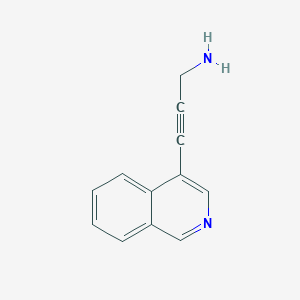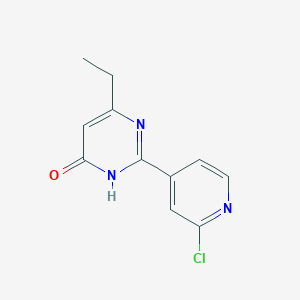
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Another compound with a pyridine ring but different core structure.
Uniqueness
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10ClN3O |
|---|---|
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
Clé InChI |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



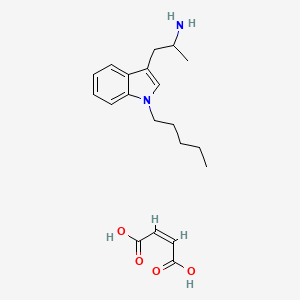

![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
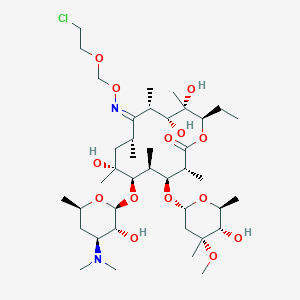
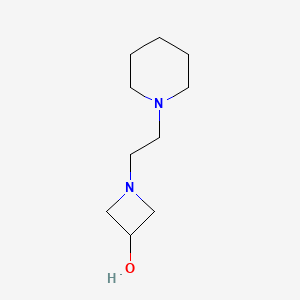
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
